molecular formula C7H7ClN2O B1491767 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1198154-67-4

5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B1491767
CAS No.: 1198154-67-4
M. Wt: 170.59 g/mol
InChI Key: GOTGHJHYANOPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic organic compound characterized by the presence of a pyridine ring fused to a 1,4-oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-3-aminopyridine with diethyl oxalate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine: This compound lacks the chlorine atom present in 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine, resulting in different chemical properties and reactivity.

  • 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride: This compound is a hydrochloride salt form of the parent structure, which may exhibit different solubility and stability characteristics.

Uniqueness: this compound is unique due to the presence of the chlorine atom at the 5-position, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGHJHYANOPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743541
Record name 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198154-67-4
Record name 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 2
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 4
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 5
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 6
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.